![molecular formula C12H14N6O2 B14320685 2,2'-[(E)-Diazenediyl]bis(4-isocyanato-2-methylbutanenitrile) CAS No. 112667-01-3](/img/structure/B14320685.png)
2,2'-[(E)-Diazenediyl]bis(4-isocyanato-2-methylbutanenitrile)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-[(E)-Diazenediyl]bis(4-isocyanato-2-methylbutanenitrile) is a chemical compound known for its unique structure and reactivity It features a diazenediyl group linking two isocyanato-2-methylbutanenitrile moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(E)-Diazenediyl]bis(4-isocyanato-2-methylbutanenitrile) typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4-isocyanato-2-methylbutanenitrile with a diazenediyl precursor. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at temperatures ranging from 0°C to room temperature to ensure the stability of the intermediates and the final product.
Industrial Production Methods
In an industrial setting, the production of 2,2’-[(E)-Diazenediyl]bis(4-isocyanato-2-methylbutanenitrile) may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and solvents. The use of automated reactors and in-line monitoring systems helps in maintaining consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
2,2’-[(E)-Diazenediyl]bis(4-isocyanato-2-methylbutanenitrile) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the isocyanate groups to amines.
Substitution: The isocyanate groups can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of ureas, carbamates, and other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alcohols, amines, and thiols react with the isocyanate groups under mild to moderate conditions, typically at room temperature or slightly elevated temperatures.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amines and related compounds.
Substitution: Ureas, carbamates, and thiocarbamates, depending on the nucleophile used.
Scientific Research Applications
2,2’-[(E)-Diazenediyl]bis(4-isocyanato-2-methylbutanenitrile) has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential use in bioconjugation and labeling of biomolecules.
Medicine: Explored for its potential in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty polymers, coatings, and adhesives due to its reactive isocyanate groups.
Mechanism of Action
The mechanism of action of 2,2’-[(E)-Diazenediyl]bis(4-isocyanato-2-methylbutanenitrile) involves the reactivity of its isocyanate groups. These groups can react with nucleophiles to form stable covalent bonds, making the compound useful in cross-linking and polymerization reactions. The diazenediyl linkage provides additional stability and rigidity to the molecular structure, enhancing its performance in various applications.
Comparison with Similar Compounds
Similar Compounds
2,2’-[(Z)-1,2-Diazenediyl]bis(2-methylbutanenitrile): A similar compound with a different stereochemistry, which can lead to variations in reactivity and physical properties.
2,2’-Azobis(2-methylbutanenitrile): Another related compound with similar applications but different structural features.
Uniqueness
2,2’-[(E)-Diazenediyl]bis(4-isocyanato-2-methylbutanenitrile) is unique due to its combination of isocyanate and diazenediyl functionalities. This dual functionality allows for a broader range of chemical reactions and applications compared to similar compounds that may lack one of these groups.
Properties
CAS No. |
112667-01-3 |
|---|---|
Molecular Formula |
C12H14N6O2 |
Molecular Weight |
274.28 g/mol |
IUPAC Name |
2-[(2-cyano-4-isocyanatobutan-2-yl)diazenyl]-4-isocyanato-2-methylbutanenitrile |
InChI |
InChI=1S/C12H14N6O2/c1-11(7-13,3-5-15-9-19)17-18-12(2,8-14)4-6-16-10-20/h3-6H2,1-2H3 |
InChI Key |
JSRRJNQFFFNQHD-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCN=C=O)(C#N)N=NC(C)(CCN=C=O)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


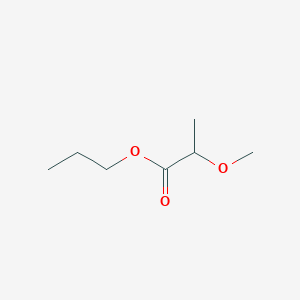

![1,3-Bis[(oxiran-2-yl)methyl]-2,3-dihydropyrimidin-1-ium chloride (1/1)](/img/structure/B14320621.png)

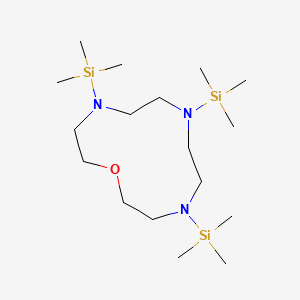
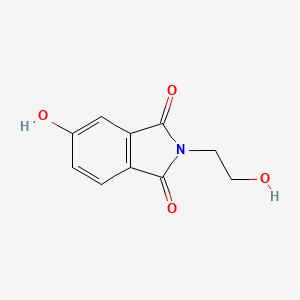


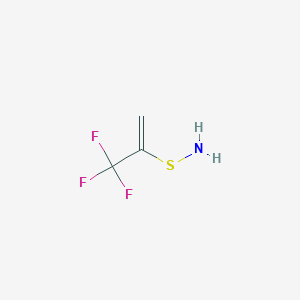
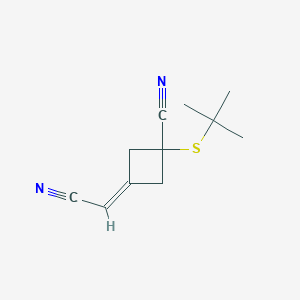

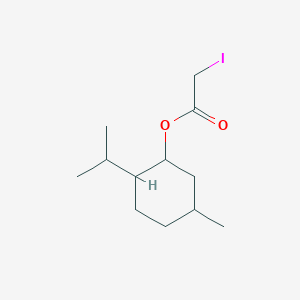
![8b-Ethoxy-3a-phenyl-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole](/img/structure/B14320704.png)

